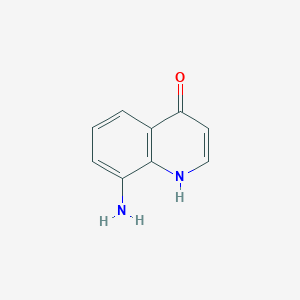![molecular formula C6H8N2S B1603279 4,5,6,7-テトラヒドロチアゾロ[4,5-c]ピリジン CAS No. 933694-87-2](/img/structure/B1603279.png)
4,5,6,7-テトラヒドロチアゾロ[4,5-c]ピリジン
概要
説明
4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine is a heterocyclic compound that features a fused thiazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
科学的研究の応用
4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various pharmaceuticals
作用機序
Target of Action
The primary target of 4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine is Factor Xa . Factor Xa is a crucial enzyme in the coagulation cascade, which plays a significant role in blood clotting. By inhibiting Factor Xa, this compound can prevent the formation of blood clots.
Mode of Action
4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine interacts with Factor Xa, inhibiting its activity . This interaction prevents the conversion of prothrombin to thrombin, a key step in the coagulation cascade. As a result, the formation of blood clots is hindered.
Biochemical Pathways
The compound affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting Factor Xa, it disrupts this pathway, preventing the formation of thrombin and, consequently, fibrin clots. The downstream effects include reduced clot formation and a lower risk of thrombotic events.
Pharmacokinetics
It has been shown to exhibit potent inhibitory activities when administered orally to rats , suggesting good bioavailability.
Result of Action
The molecular effect of 4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine’s action is the inhibition of Factor Xa, leading to a decrease in thrombin formation . On a cellular level, this results in a reduced ability for blood to clot. This can be beneficial in conditions where there is a risk of unwanted blood clot formation, such as in certain cardiovascular diseases.
Action Environment
The action, efficacy, and stability of 4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at room temperature . Furthermore, the compound’s efficacy could potentially be influenced by factors such as pH and the presence of other substances in the body.
生化学分析
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins
Cellular Effects
It has been suggested that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with 1,3-dicarbonyl compounds under acidic conditions to form the thiazole ring, which is then fused with a pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often using continuous flow reactors to enhance yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product while minimizing by-products .
化学反応の分析
Types of Reactions
4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
類似化合物との比較
Similar Compounds
- 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
- 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
- 4,5,6,7-Tetrahydro-2-methylthiazolo[5,4-c]pyridine
Uniqueness
4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industrial applications .
特性
IUPAC Name |
4,5,6,7-tetrahydro-[1,3]thiazolo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S/c1-2-7-3-5-6(1)9-4-8-5/h4,7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYHLSOVAPQOPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1SC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00616584 | |
| Record name | 4,5,6,7-Tetrahydro[1,3]thiazolo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00616584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933694-87-2 | |
| Record name | 4,5,6,7-Tetrahydro[1,3]thiazolo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00616584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


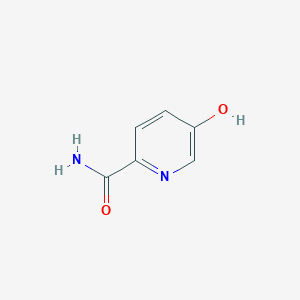
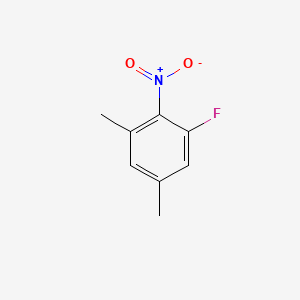
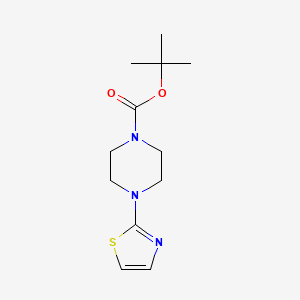
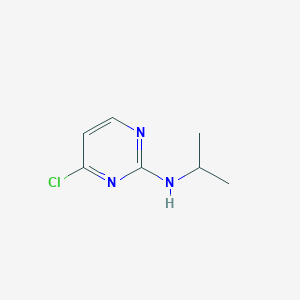
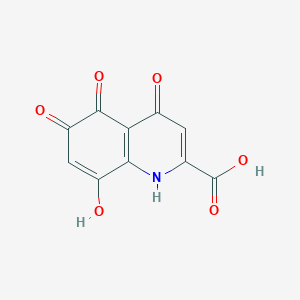
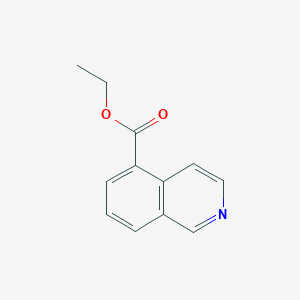
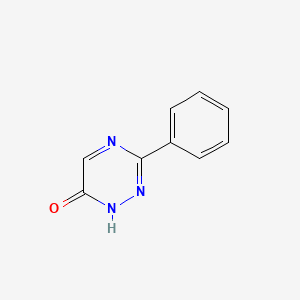

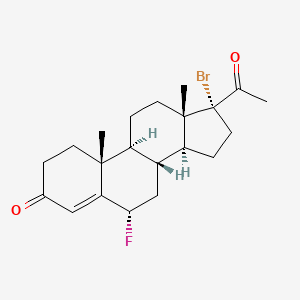
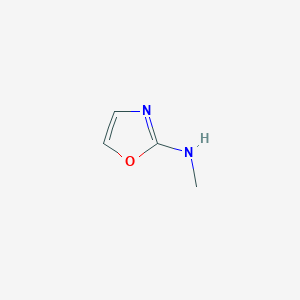
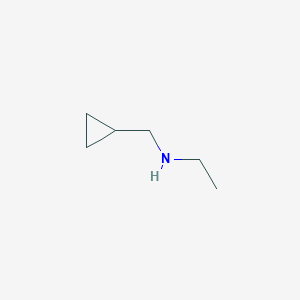
![5-Phenylbenzo[d]thiazole](/img/structure/B1603213.png)

